3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester
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Overview
Description
3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester is a complex organic compound with significant applications in various fields. It is an intermediate in the synthesis of AB Pinaca 5-Pentanoic Acid, a metabolite of the synthetic cannabinoid AB-Pi . This compound is primarily used in laboratory settings for research and development purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize efficiency and minimize waste. This includes the use of high-throughput reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of synthetic cannabinoids.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester involves its interaction with specific molecular targets. In the context of synthetic cannabinoids, it binds to cannabinoid receptors in the body, modulating various physiological processes. The pathways involved include signal transduction mechanisms that affect neurotransmitter release and cellular responses .
Comparison with Similar Compounds
Similar Compounds
AB Pinaca 5-Pentanoic Acid: A metabolite of the synthetic cannabinoid AB-Pi.
Other Synthetic Cannabinoids: Compounds like JWH-018 and AM-2201, which also interact with cannabinoid receptors.
Uniqueness
What sets 3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester apart is its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable tool in research and development, particularly in the study of synthetic cannabinoids and their effects .
Properties
Molecular Formula |
C20H28N4O4 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 5-[3-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]pentanoate |
InChI |
InChI=1S/C20H28N4O4/c1-4-28-16(25)11-7-8-12-24-15-10-6-5-9-14(15)18(23-24)20(27)22-17(13(2)3)19(21)26/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H2,21,26)(H,22,27)/t17-/m0/s1 |
InChI Key |
ZGCPABXVNBBJRI-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC(=O)CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N |
Canonical SMILES |
CCOC(=O)CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N |
Origin of Product |
United States |
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